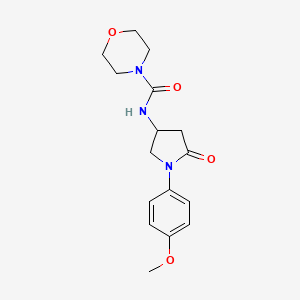

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity, including antagonistic properties against certain receptors and antiproliferative effects against cancer cell lines. The molecule consists of a pyrrolidine core with a morpholine moiety and a methoxyphenyl group, suggesting a multifaceted approach to interacting with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various chemical transformations such as condensation, amination, cyclization, and nucleophilic substitution reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of isocyanato and morpholino-indazole derivatives . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing a cyclopropane carboxylic acid derivative with a morpholino-indazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FT-IR, and MS, as well as X-ray crystallography. For example, the crystal structure of a similar compound was determined to belong to the monoclinic system, indicating a specific three-dimensional arrangement of atoms . The molecular structure is often optimized using computational methods such as Density Functional Theory (DFT) to compare with experimental data .

Chemical Reactions Analysis

Compounds with morpholine and pyrrolidine moieties can undergo a variety of chemical reactions. For instance, benzo[b]thiophen dioxides react with morpholine to form amides, indicating the potential for nucleophilic attack on electrophilic centers within the molecule . The reactivity of the compound could similarly involve interactions with nucleophiles or electrophiles, depending on the chemical context.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as amide groups, can lead to the formation of intermolecular hydrogen bonds, affecting solubility and crystallinity . The solvated structures of these compounds can be studied to understand their behavior in biological systems, which is crucial for their potential use as pharmaceutical agents.

科学的研究の応用

Synthesis and Biodegradable Applications

Morpholine derivatives, including those with methoxyphenyl groups, have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are obtained through ring-opening copolymerization, highlighting their potential in creating materials with specific chemical functionalities for various applications (Veld, Dijkstra, & Feijen, 1992).

Antiproliferative Activity

Research has demonstrated the synthesis of compounds including the morpholine and methoxyphenyl groups that exhibit significant inhibitory activity against some cancer cell lines. This suggests potential applications in cancer research and therapy (Lu et al., 2021).

Anti-Inflammatory and Analgesic Agents

Novel compounds synthesized from morpholine and methoxyphenyl groups have shown to possess anti-inflammatory and analgesic activities. These findings indicate their potential utility in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Imaging Agents in Parkinson's Disease

A specific compound, designed for imaging LRRK2 enzyme in Parkinson's disease, highlights the application of morpholine and methoxyphenyl derivatives in developing PET agents. This research opens avenues for better understanding and diagnosing neurodegenerative diseases (Wang et al., 2017).

Molecular Synthesis for Pharmacological Studies

The synthesis of morpholine and methoxyphenyl-containing compounds for pharmacological studies emphasizes their role in medicinal chemistry. These compounds serve as intermediates or active molecules in developing drugs with specific biological activities (Schroeder et al., 2009).

作用機序

Target of Action

Similar compounds have been shown to interact with non-opioid receptors such as cox-1, cox-2, and human capsaicin receptor .

Mode of Action

It is suggested that this compound may interact with its targets, leading to changes in cellular processes .

Result of Action

Similar compounds have been shown to possess moderate analgesic potential .

特性

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-22-14-4-2-13(3-5-14)19-11-12(10-15(19)20)17-16(21)18-6-8-23-9-7-18/h2-5,12H,6-11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMYTLPPJJXQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)